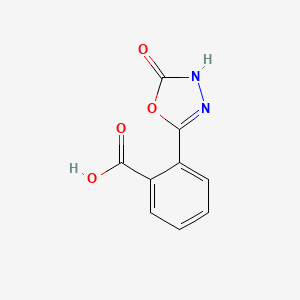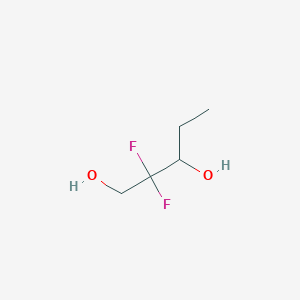
2,2-Difluoropentane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoropentane-1,3-diol is an organic compound with the chemical formula C5H10F2O2 It is a diol, meaning it contains two hydroxyl (-OH) groups, and it is characterized by the presence of two fluorine atoms attached to the second carbon in the pentane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Difluoropentane-1,3-diol can be synthesized through the reaction of hydrogen fluoride (HF) with pentane-1,3-diol. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure the selective fluorination of the desired carbon atoms .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of hydrogen fluoride. The process requires stringent safety measures to protect workers and the environment from potential hazards associated with the use of HF .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoropentane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2,2-Difluoropentane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in biochemical studies due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2,2-Difluoropentane-1,3-diol exerts its effects depends on the specific application. In biochemical contexts, the fluorine atoms can influence the compound’s reactivity and interactions with biological molecules. The hydroxyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in various environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Difluoropropane-1,3-diol: A shorter chain analog with similar fluorination and hydroxylation patterns.
2,2-Difluorobutane-1,3-diol: Another analog with a different carbon chain length.
2,2-Difluorohexane-1,3-diol: A longer chain analog with similar functional groups.
Uniqueness
2,2-Difluoropentane-1,3-diol is unique due to its specific carbon chain length and the positioning of the fluorine atoms, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for specific applications where these properties are desired .
Propriétés
Formule moléculaire |
C5H10F2O2 |
|---|---|
Poids moléculaire |
140.13 g/mol |
Nom IUPAC |
2,2-difluoropentane-1,3-diol |
InChI |
InChI=1S/C5H10F2O2/c1-2-4(9)5(6,7)3-8/h4,8-9H,2-3H2,1H3 |
Clé InChI |
YRHUXXRNPPIDKM-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(CO)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



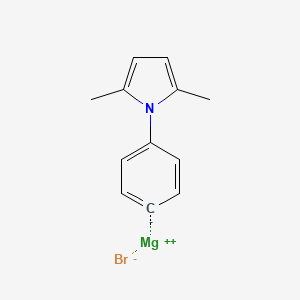
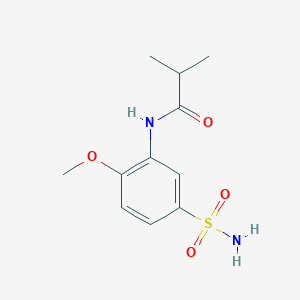
![7'-Chloro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]](/img/structure/B14901133.png)
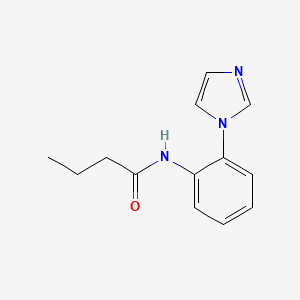
![2-[(3',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14901147.png)

![(8|A,9S)-(8''|A,9''S)-9,9''-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6'-methoxycinchonan]](/img/structure/B14901165.png)
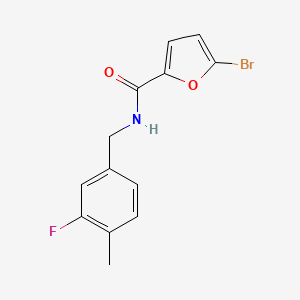

![2-[(i-Propyloxy)methyl]phenylZinc bromide](/img/structure/B14901180.png)
